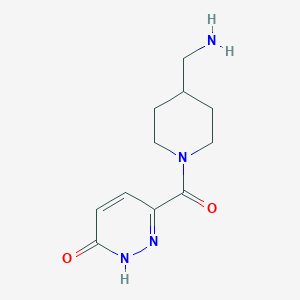
6-(4-(氨甲基)哌啶-1-羰基)吡啶并-3(2H)-酮
描述
6-(4-(Aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one, also known as 6-AMPCP, is a synthetic chemical compound that has been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, and has been used to investigate the mechanisms of action of various drugs.
科学研究应用
合成途径和衍生物该化合物参与了多种合成途径,可生成具有潜在生物活性的各种杂环化合物。一个值得注意的例子是噻吩并[2,3-c]吡啶并嗪、嘧啶并[4',5':4,5]噻吩并[2,3-c]吡啶并嗪和吡啶并嗪[4',3':4,5]噻吩并[3,2-d][1,2,3]三嗪的合成。这些化合物通过涉及卤代化合物、氯乙酰胺、二硫化碳、原甲酸三乙酯和亚硝酸钠的反应形成。合成途径还包括通过与胺和叠氮化钠的亲核取代反应形成氨基吡啶并嗪和四唑并[1,5-b]吡啶并嗪,突出了该化合物在合成结构多样的分子的多功能性 (El-Gaby 等人,2003) (El-Gaby 等人,2003)。
药理应用该化合物及其衍生物在药理研究中显示出前景。例如,该化合物的衍生物,例如与环状胺(如哌啶或哌嗪)稠合的吡啶并嗪,已被合成并评估其抗组胺活性和对嗜酸性粒细胞浸润的抑制作用。值得注意的是,特定的衍生物已显示出有效的抗组胺活性和抑制皮肤反应中的嗜酸性粒细胞浸润,证明了在特应性皮炎和变应性鼻炎等疾病中的潜在治疗应用 (Gyoten 等人,2003)。
结构分析和材料科学该化合物的衍生物已参与专注于抗惊厥药物结构分析的研究。该研究包括解决晶体结构并了解分子的取向和电子性质,例如苯环的倾角和氮孤对的离域,这对于这些化合物的药理性质至关重要。此类分析有助于设计和优化具有改进疗效和安全性特征的新药 (Georges 等人,1989) (Georges 等人,1989)。
属性
IUPAC Name |
3-[4-(aminomethyl)piperidine-1-carbonyl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c12-7-8-3-5-15(6-4-8)11(17)9-1-2-10(16)14-13-9/h1-2,8H,3-7,12H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKVORVENOLHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




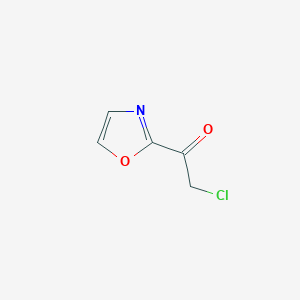
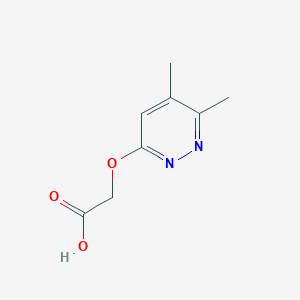
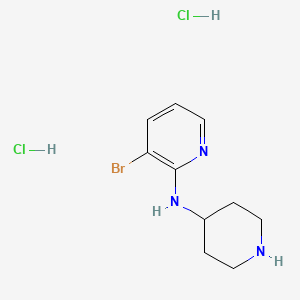
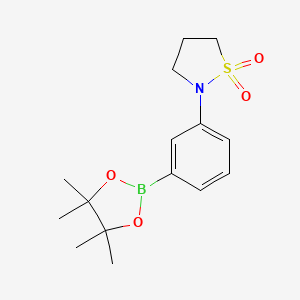

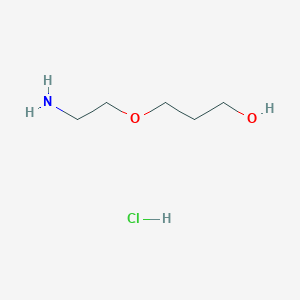
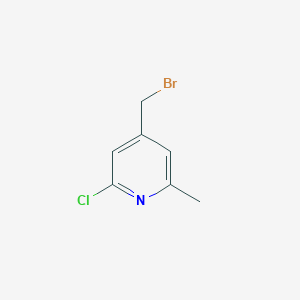
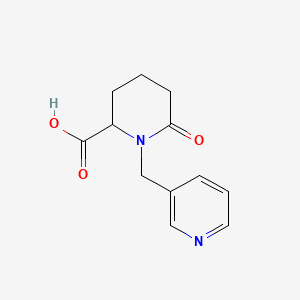

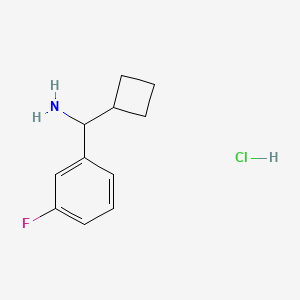

![2-Chloro-6-(4-methoxybenzyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B1488078.png)
![6-Chloropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1488079.png)